![molecular formula C16H14F3NO B2882806 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 327085-04-1](/img/structure/B2882806.png)

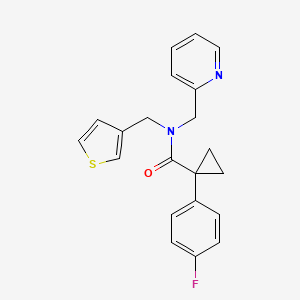

2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

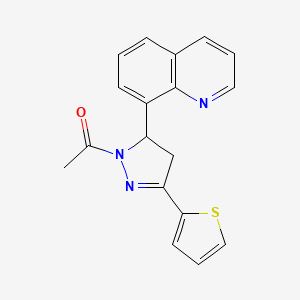

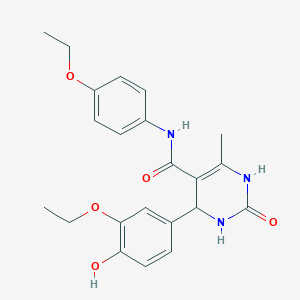

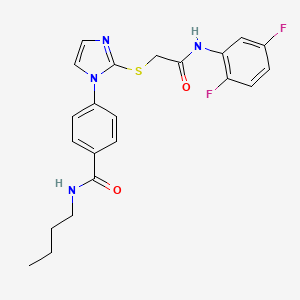

The compound “2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one” is a cell-permeable indolyl-chromenone compound . It is also known as Fluridone .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Another method involves the Vilsmeier–Haack formylation of 4-{(1E)-1-[2-(aryl)hydrazinylidene]ethyl}-5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazole . A different approach involves the use of tetrahydrofuran (THF) and synthetic chloro-5-trifluoromethyl of the 2-isobutyramide .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For instance, one study discusses the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine . Another study mentions the transformation of a free amine into pexidartinib 8 by reducing amination .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Research has demonstrated the utility of trifluoromethyl-containing compounds in organic synthesis, highlighting their significance in constructing complex molecular architectures. For instance, the study by Kitazume and Ishikawa (1974) on the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocycles showcases the reactivity of trifluoromethyl groups in forming heterocyclic compounds, which are pivotal in pharmaceutical chemistry and materials science (Kitazume & Ishikawa, 1974).

Materials Science and Photochromism

In materials science, the photochromic properties of compounds related to "2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one" have been explored. Takami, Kuroki, and Irie (2007) investigated mixed crystals containing diarylethenes, demonstrating how these compounds can undergo reversible color changes upon exposure to light, a property that can be harnessed in the development of smart materials and optical storage devices (Takami, Kuroki, & Irie, 2007).

Molecular Conformation Studies

The synthesis of conformationally constrained tryptophan derivatives, as discussed by Horwell, Nichols, Ratcliffe, and Roberts (1994), involves structural analogs to "this compound". These studies are crucial for understanding peptide and protein structure, offering insights into the design of novel peptides with specific biological activities (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Antimicrobial and Antihyperglycemic Agents

Compounds structurally related to "this compound" have been evaluated for their potential as antimicrobial and antihyperglycemic agents. For example, the synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines by Aggarwal et al. (2014) highlight the antimicrobial potential of these compounds, suggesting their applicability in developing new therapeutic agents (Aggarwal et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are important to consider. For instance, Methyl 2-[3-(trifluoromethyl)phenyl]acetate, a related compound, has been classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities .

Pharmacokinetics

It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

It’s known that the trifluoromethyl group can improve drug potency .

Propriétés

IUPAC Name |

2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c1-10-8-13-14(6-3-7-15(13)21)20(10)12-5-2-4-11(9-12)16(17,18)19/h2,4-5,8-9H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKHAWKRXWNILC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B2882730.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2882734.png)

![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882736.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)

![N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B2882745.png)